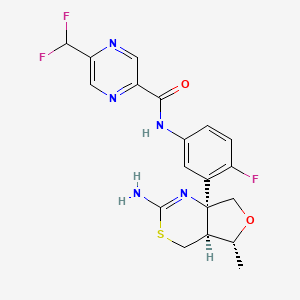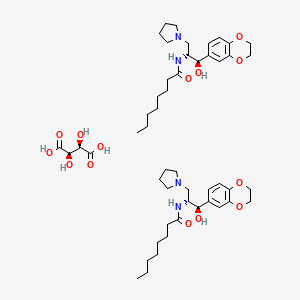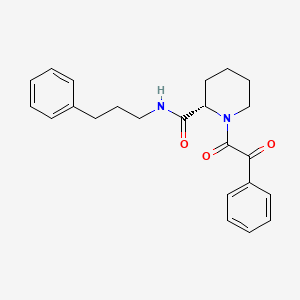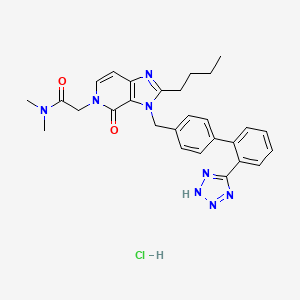
GLUT4-Activator-26b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GLUT4-Activator-26b is a Novel potent glucose transporter type 4 (GLUT4) translocation activator, showing a significant blood glucose lowering effect in the severe diabetic mice model.
Applications De Recherche Scientifique
1. GLUT4 Exocytosis
GLUT4, a glucose transporter, is crucial for insulin-regulated glucose uptake in fat and muscle cells. In the absence of insulin, GLUT4 is mainly found in intracellular vesicles, known as GLUT4 storage vesicles (GSVs). Upon insulin stimulation, GSVs rapidly fuse with the plasma membrane, resulting in increased glucose uptake. This process involves several molecules including the actin cytoskeleton, myosin motors, Rab GTPases, the exocyst, SNARE proteins, and SNARE regulators. The regulation of this process is likely a target for metabolic diseases (Stöckli, Fazakerley, & James, 2011).
2. Insulin-Regulatory Pathways
A study identified activators and inhibitors that affect cell-surface GLUT4 in adipocytes. These compounds influence GLUT4 trafficking, signal transduction, protein synthesis, and proton gradients. The study revealed two pathways regulating GLUT4 translocation: de novo protein synthesis and endocytic acidification (Brewer, Romenskaia, & Mastick, 2018).
3. Interaction with the Actin Cytoskeleton
GLUT4 interacts specifically with fructose 1,6-bisphosphate aldolase, which mediates its association with filamentous (F)-actin. This interaction suggests a regulatory role for aldolase in GLUT4 translocation and implies that glucose metabolism provides feedback for glucose transport regulation by insulin (Kao et al., 1999).
4. Effect on Glucose Uptake in Diabetes
Exercise significantly increases GLUT4 gene expression in muscle tissues of patients with type 2 diabetes, suggesting its role in enhancing glucose uptake and potential therapeutic applications in diabetes management (Hussey et al., 2012).
5. Role in Insulin Resistance Development
Alterations in GLUT4 intracellular localization, as induced by chronic hyperinsulinemia, contribute to the development of insulin resistance. This involves changes in endosomal sorting of GLUT4 and impairment of insulin-responsive GLUT4 pools (Tessneer et al., 2014).
Propriétés
Nom du produit |
GLUT4-Activator-26b |
|---|---|
Formule moléculaire |
C25H23FN4O4S |
Poids moléculaire |
494.5414 |
Nom IUPAC |
2-(4-((7-(2-((1,4-dioxan-2-yl)methoxy)phenyl)thieno[2,3-d]pyridazin-4-yl)amino)-3-fluorophenyl)acetamide |
InChI |
InChI=1S/C25H23FN4O4S/c26-19-11-15(12-22(27)31)5-6-20(19)28-25-18-7-10-35-24(18)23(29-30-25)17-3-1-2-4-21(17)34-14-16-13-32-8-9-33-16/h1-7,10-11,16H,8-9,12-14H2,(H2,27,31)(H,28,30) |
Clé InChI |
NZPBVZAPPICUKF-UHFFFAOYSA-N |
SMILES |
O=C(N)CC1=CC=C(NC2=NN=C(C3=CC=CC=C3OCC4OCCOC4)C5=C2C=CS5)C(F)=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GLUT4-Activator-26b |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






